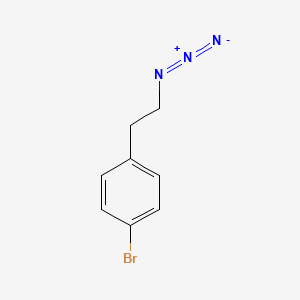

1-(2-Azidoethyl)-4-bromobenzene

Description

1-(2-Azidoethyl)-4-bromobenzene (C₈H₉BrN₃) is a brominated aromatic compound featuring an azide (-N₃) functional group attached via a two-carbon ethyl linker. These compounds are critical intermediates in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazole derivatives .

Properties

IUPAC Name |

1-(2-azidoethyl)-4-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYIZHXQHKSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures.

Cycloaddition Reactions: Copper(I) catalysts such as copper sulfate and sodium ascorbate are commonly used. The reactions are usually performed in aqueous or mixed solvent systems at room temperature.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features both an azide group, which is known for its reactivity in cycloaddition reactions, and a bromobenzene moiety that can undergo various substitution reactions. This dual functionality allows 1-(2-Azidoethyl)-4-bromobenzene to participate in a wide range of chemical transformations.

Key Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to various substituted benzene derivatives.

- Cycloaddition Reactions : The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Chemistry

This compound is extensively used as a building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Heterocycles : Azides are crucial in the synthesis of various heterocycles through cycloaddition reactions, which can yield compounds with significant biological activity .

- Click Chemistry : The compound is employed in click chemistry to create stable triazole linkages, which are utilized in drug development and material sciences.

Biology

In biological research, this compound plays a vital role in:

- Bioconjugation Techniques : It is used to label biomolecules with fluorescent tags or other functional groups, enhancing the study of biological processes.

- Targeted Drug Delivery : By modifying biomolecules with this azido compound, researchers can design targeted drug delivery systems that improve therapeutic efficacy.

Medicine

The compound serves as an intermediate in the synthesis of potential drug candidates. Notable applications include:

- Development of Anticancer Agents : this compound has been investigated for its potential to target specific enzymes or receptors involved in cancer progression.

- Synthesis of Antimicrobial Compounds : Its derivatives have shown promise in developing new antimicrobial agents.

Industry

In industrial applications, the compound's ability to undergo click chemistry reactions makes it valuable for:

- Production of Advanced Materials : It is used in synthesizing polymers and nanomaterials that exhibit unique properties beneficial for various applications.

- Pharmaceutical Manufacturing : The compound's reactivity allows for efficient synthesis pathways in pharmaceutical production processes.

Case Studies and Research Findings

A review of recent literature highlights several significant studies that utilize this compound:

- Synthesis of Heterocycles : Research demonstrated the use of azides like this compound to synthesize polycyclic N-heterocycles with high enantioselectivities .

- Copper-Catalyzed Reactions : Studies have shown that this compound effectively participates in CuAAC reactions, yielding triazoles that are essential for medicinal chemistry .

- Bioconjugation Applications : Investigations into bioconjugation techniques illustrate how this compound can be used to attach therapeutic agents to targeting moieties for enhanced delivery .

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-bromobenzene primarily involves its reactivity in click chemistry reactions. The azide group participates in cycloaddition reactions with alkynes, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The bromobenzene moiety can undergo substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Reactivity in Click Chemistry

- 1-(Azidomethyl)-4-bromobenzene demonstrates high reactivity in CuAAC reactions, achieving 95% yield in triazole formation .

- Ethyl-linked analogs (e.g., 1-(2-azidoethyl)-4-methoxybenzene) introduce greater conformational flexibility, which may enhance interaction with biological targets but reduce regioselectivity in reactions .

- Vinyl azides (e.g., 1-(1-azidovinyl)-4-bromobenzene) are utilized in electrochemical synthesis, enabling efficient imidazole formation without transition-metal catalysts .

Electronic and Steric Effects

- Bromo vs. Fluoro Substituents : Bromine’s larger atomic radius and lower electronegativity compared to fluorine increase steric bulk and alter electronic density, affecting reaction kinetics and product stability .

Biological Activity

1-(2-Azidoethyl)-4-bromobenzene is an organic compound notable for its dual functional groups: an azide and a bromobenzene. This combination makes it a valuable intermediate in organic synthesis, particularly in click chemistry, and has implications for biological activity. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound can be synthesized through nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. The azide group is particularly reactive, participating in cycloaddition reactions with alkynes to form stable 1,2,3-triazole linkages. This property is crucial in bioconjugation techniques where biomolecules are labeled with fluorescent tags or other functional groups.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Substitution Reactions | Replacement of bromine with nucleophiles (amines, thiols) | Various substituted benzene derivatives |

| Cycloaddition Reactions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,2,3-Triazoles |

Biological Applications

The biological activity of this compound primarily stems from its use as a building block in the synthesis of bioactive compounds. Its reactivity allows for the creation of diverse derivatives that can interact with biological systems.

Pharmacological Potential

Research indicates that compounds derived from this compound exhibit various pharmacological activities. These include:

- Anticancer Activity : Compounds synthesized from this azide have shown promise against different cancer cell lines, including breast and prostate cancer .

- Antimicrobial Properties : Some derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria .

- Bioconjugation : The azide functionality allows for selective labeling of proteins and other biomolecules, enhancing the study of cellular mechanisms and drug delivery systems.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound through various experimental approaches:

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These studies utilized assays like MTT to quantify cell viability post-treatment .

- Antimicrobial Evaluations : Research has assessed the antibacterial activity of synthesized derivatives against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls .

- Bioconjugation Applications : The ability to attach fluorescent tags via click chemistry has been utilized in tracking cellular processes in live cells, enhancing our understanding of drug delivery mechanisms .

Table 2: Summary of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | MCF-7, PC-3 | Significant cytotoxicity |

| Antimicrobial | S. aureus, E. coli | Notable inhibition |

| Bioconjugation | Proteins | Effective labeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.